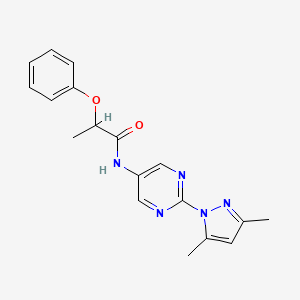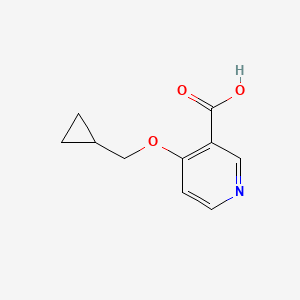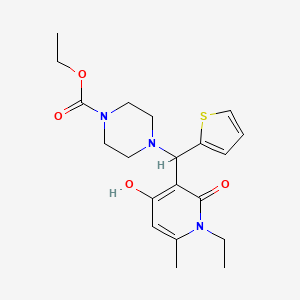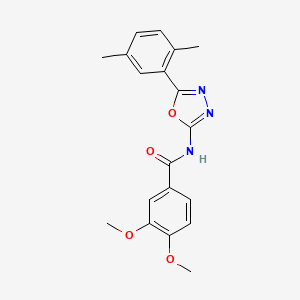![molecular formula C19H13ClN2S2 B2939631 4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine CAS No. 670269-93-9](/img/structure/B2939631.png)
4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-d]pyrimidines are a class of organic compounds that have been studied for their potential applications in various fields . They are characterized by a thieno[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring . The compound you mentioned, “4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine”, would be a derivative of this core structure, with additional functional groups attached at the 4 and 5 positions.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves structural modifications of existing compounds . For example, one study synthesized a series of substituted thieno[2,3-d]pyrimidine derivatives as EZH2 inhibitors via structural modifications of tazemetostat .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines is characterized by a fused bicyclic system consisting of a thiophene ring and a pyrimidine ring . Additional functional groups can be attached to this core structure, which can significantly influence the properties of the compound .Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-d]pyrimidines would depend on the specific functional groups present in the compound . For example, in the synthesis of thieno[2,3-d]pyrimidine derivatives as EZH2 inhibitors, various reactions were used to modify the structure of tazemetostat .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidines can vary widely depending on their specific structure . For example, 4-chlorophenol, a related compound, is a white solid that melts easily and exhibits significant solubility in water .Wirkmechanismus
Target of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit inhibitory activity against receptor-interacting protein kinase 2 (ripk2) . RIPK2 plays a crucial role in the regulation of immune responses and inflammation.
Mode of Action
Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit ripk2 . This inhibition likely occurs through the compound binding to RIPK2, preventing it from participating in its normal cellular functions and thus altering cellular processes.
Biochemical Pathways
Given the reported inhibitory activity against ripk2 , it can be inferred that the compound may impact pathways involving this kinase. RIPK2 is involved in various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in immune and inflammatory responses.
Result of Action
Given its potential inhibitory activity against ripk2 , it can be hypothesized that the compound may modulate immune and inflammatory responses at the cellular level.
Safety and Hazards
Zukünftige Richtungen
Thieno[2,3-d]pyrimidines are a promising class of compounds with potential applications in various fields, including medicine and materials science . Future research will likely continue to explore the synthesis of new thieno[2,3-d]pyrimidine derivatives, their properties, and their potential applications .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2S2/c1-12-2-4-13(5-3-12)16-10-23-18-17(16)19(22-11-21-18)24-15-8-6-14(20)7-9-15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPWMYLASYDKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine;hydrobromide](/img/structure/B2939549.png)




![Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2939559.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2939561.png)
![(E)-{[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}amino 2-chloroacetate](/img/structure/B2939562.png)



![N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2939567.png)
![2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide](/img/structure/B2939569.png)